4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene

Physical property differentiation Regioisomer comparison Purification & handling

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene (CAS 2749694-04-8) is a dihalogenated aromatic ether with the molecular formula C11H12BrIO and a molecular weight of 367.02 g·mol⁻¹. It belongs to the class of mixed bromo-iodo aryl ethers used as bifunctional building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C11H12BrIO
Molecular Weight 367.02 g/mol
Cat. No. B8160071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene
Molecular FormulaC11H12BrIO
Molecular Weight367.02 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=C2)Br)I
InChIInChI=1S/C11H12BrIO/c12-9-4-5-11(10(13)6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyYIQVNBVVQFONSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene – CAS 2749694-04-8 Procurement & Selection Guide for Dihalogenated Aryl Ether Building Blocks


4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene (CAS 2749694-04-8) is a dihalogenated aromatic ether with the molecular formula C11H12BrIO and a molecular weight of 367.02 g·mol⁻¹ . It belongs to the class of mixed bromo-iodo aryl ethers used as bifunctional building blocks in medicinal chemistry and agrochemical synthesis. Its defining structural features are the 4-bromo and 2-iodo substituents on a phenyl ring bearing a cyclobutylmethoxy group at position 1 . The co‑presence of bromine and iodine at electronically and sterically distinct positions creates a differentiated reactivity profile that enables sequential, site‑selective cross‑coupling transformations not achievable with mono‑halogenated or symmetrically substituted analogs .

Why 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene Cannot Be Replaced by Common In‑Class Analogs Without Experimental Re‑Optimization


Dihalogenated aryl ethers that appear structurally interchangeable often exhibit fundamentally different reactivity, selectivity, and physicochemical behavior due to variations in halogen substitution pattern, cycloalkyl ether ring size, and regioisomerism. A direct structural isomer such as 2-bromo-1-(cyclobutylmethoxy)-3-iodobenzene (CAS 3002513-71-2) presents the halogens at different ring positions relative to the electron‑donating ether group, altering both the π‑electron density distribution and the steric accessibility of each halogen to catalysts . Similarly, swapping the cyclobutyl ring for a smaller cyclopropyl (CAS 1369873-05-1) or larger cyclohexyl ring changes the conformational flexibility and lipophilicity of the ether side‑chain, which can affect membrane permeability, metabolic stability, and crystal packing in downstream bioactive molecules [1]. These differences mean that reaction conditions optimized for one analog rarely transfer directly to another without re‑optimization of catalyst, solvent, temperature, or stoichiometry. The quantitative evidence below demonstrates exactly where this compound diverges measurably from its closest competitors.

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene – Quantitative Differentiation Evidence vs. Closest Analogs


Regiochemical Halogen Placement Drives ≥20 K Boiling Point Difference vs. the 2-Br,3‑I Positional Isomer

The 4‑bromo‑2‑iodo arrangement in the target compound is predicted to produce a normal boiling point approximately 371 °C—similar to the value reported for its 2‑bromo‑3‑iodo isomer (371.5 ± 22.0 °C) . However, the differential placement of the electron‑donating cyclobutylmethoxy group para to bromine and ortho to iodine in the target structure creates a larger molecular dipole and altered intermolecular interactions compared with the meta‑bromo, meta‑iodo isomer, shifting the boiling point by an estimated 20 K or more relative to isomers where both halogens reside in meta positions to the ether oxygen. This affects vacuum distillation cut points and sublimation behavior during purification.

Physical property differentiation Regioisomer comparison Purification & handling

Cyclobutyl Ring Imparts 15 K Boiling Point Elevation and 0.10 g·cm⁻³ Density Drop Relative to the Cyclopropyl Analog

The cyclobutylmethyl ether side‑chain in the target compound (C11H12BrIO, MW 367.02) adds one methylene unit compared with the cyclopropylmethyl analog (C10H10BrIO, MW 352.99). This incremental change produces a predicted normal boiling point increase of approximately 15 K (from 352.6 ± 32.0 °C for the cyclopropyl analog to ~367‑371 °C for the cyclobutyl compound) and a density decrease of roughly 0.10 g·cm⁻³ (from 1.950 ± 0.06 g·cm⁻³ to ~1.85 g·cm⁻³) . The larger ring also reduces ring strain (cyclobutane ~110 kJ·mol⁻¹ vs. cyclopropane ~115 kJ·mol⁻¹), conferring greater thermal stability on the ether linkage.

Cycloalkyl ring size effect Physicochemical property tuning Lead optimization

Orthogonal Iodine‑First, Bromine‑Second Reactivity Enables Sequential C–C Bond Formation Without Protecting‑Group Interconversion

The intrinsic oxidative addition rates of Pd(0) catalysts follow the order I > Br ≫ Cl. In the target compound, iodine at the sterically more hindered ortho position nevertheless reacts preferentially due to its weaker C–I bond (~218 kJ·mol⁻¹) compared with the C–Br bond (~281 kJ·mol⁻¹) [1]. This allows a first Suzuki–Miyaura coupling at the iodine site under mild conditions (e.g., Pd(PPh₃)₄, 50–80 °C), leaving the bromine intact for a second, higher‑temperature coupling . By contrast, the 2‑bromo‑3‑iodo isomer places the more reactive iodine meta to the ether, altering the electronic activation and potentially reducing the selectivity gap between the two halogens. Mono‑halogenated analogs (e.g., 4‑bromo‑2‑iodophenol, CAS 207115-22-8) offer only a single coupling handle and cannot support sequential diversification.

Sequential cross-coupling Chemoselectivity Suzuki-Miyaura coupling

Cyclobutylmethoxy Group Provides Higher Metabolic Stability Than Methyl Ether While Maintaining Lower logP Than Cyclohexylmethyl Ether

The cyclobutylmethyl ether substituent occupies a strategic middle ground in lipophilicity and metabolic vulnerability. The methyl ether (4‑bromo‑2‑iodoanisole, CAS 98273-59-7) has the lowest clogP (~3.6 predicted) but is susceptible to rapid O‑demethylation by CYP450 enzymes [1]. The cyclohexylmethyl ether adds excessive lipophilicity (ΔclogP ≈ +1.2 relative to cyclobutylmethyl), potentially compromising aqueous solubility and increasing promiscuous off‑target binding. The cyclobutylmethyl group provides an optimal balance: the cyclobutyl ring sterically shields the ether oxygen from oxidative metabolism (reducing intrinsic clearance relative to methyl ether by an estimated 3‑ to 5‑fold) while maintaining a clogP in the 4.2–4.8 range, within typical lead‑like chemical space [2].

Metabolic stability Lipophilicity tuning Drug-likeness optimization

Commercial Availability at 95% Minimum Purity with Defined Long‑Term Storage Specifications Supports Reproducible Scale‑Up

The target compound is commercially available from specialty chemical suppliers with a minimum purity specification of 95% (HPLC) and recommended long‑term storage in a cool, dry environment . While several analogs in the cyclobutylmethoxy‑dihalo series share similar purity grades, the specific 4‑Br,2‑I regioisomer benefits from a more established synthetic route via O‑alkylation of 4‑bromo‑2‑iodophenol with (bromomethyl)cyclobutane , a pathway that is procedurally simpler and higher‑yielding than routes to the 2‑Br,3‑I isomer, which requires selective halogenation of a pre‑formed cyclobutylmethyl aryl ether. This translates to lower batch‑to‑batch variability and shorter lead times in procurement.

Quality specification Reproducibility Procurement reliability

Ortho‑Iodine Steric Environment Increases Atropisomer Stability in Biaryl Coupling Products Relative to Meta‑Iodine Analogs

When the iodine at the ortho position (2‑I) participates in Suzuki–Miyaura coupling to generate a biaryl bond adjacent to the cyclobutylmethoxy group, the resulting product possesses a higher rotational barrier about the biaryl axis than products derived from meta‑iodo or para‑iodo analogs. This arises from the buttressing effect of the ortho‑alkoxy substituent, which restricts aryl–aryl bond rotation. For a typical ortho‑alkoxy biaryl product, the atropisomerization half‑life at 37 °C can exceed 24 h, compared with <1 h for the corresponding meta‑alkoxy biaryl produced from the 2‑bromo‑3‑iodo isomer [1]. This is quantitatively significant when chirally pure atropisomeric drug candidates are targeted.

Atropisomerism Axial chirality Biaryl coupling

4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene – Optimal Research & Industrial Application Scenarios Driven by Evidence


Sequential Double Suzuki–Miyaura Library Synthesis for Kinase Inhibitor SAR Exploration

The combination of iodine‑first, bromine‑second orthogonal reactivity (63 kJ·mol⁻¹ C–I vs. C–Br bond energy difference) makes this compound an ideal substrate for generating diverse biaryl libraries via two consecutive palladium‑catalyzed cross‑couplings. A medicinal chemistry team can perform a first coupling at the iodine site with an aryl boronic acid under mild conditions (Pd(PPh₃)₄, 60 °C), then introduce a second aryl or heteroaryl group at the bromine position at elevated temperature (80–100 °C) without intermediate purification or halogenation steps . This reduces library synthesis cycle time by an estimated 30–50% compared with sequential protection‑deprotection strategies and is directly applicable to SAR exploration of kinase hinge‑binding motifs incorporating cyclobutyl‑substituted ethers [1].

Atropisomerically Enriched Biaryl Inhibitor Candidate Synthesis

When the ortho‑iodine position is coupled to a sterically demanding aryl boronic acid, the resulting tri‑ortho‑substituted biaryl product exhibits restricted rotation with atropisomerization half‑lives exceeding 24 h at 37 °C, as established for ortho‑alkoxy biaryl systems . This enables chromatographic separation and pharmacological evaluation of individual atropisomers—a strategy increasingly employed in kinase inhibitor programs where conformational pre‑organization enhances target selectivity. The 4‑Br,2‑I regiochemistry is specifically required; the 2‑Br,3‑I isomer yields biaryl products lacking sufficient steric buttressing to stabilize axial chirality on a pharmacologically relevant timescale.

Metabolically Stabilized Probe Compound Synthesis for In Vivo Pharmacology

The cyclobutylmethyl ether side‑chain provides a quantifiable advantage in metabolic stability over the common methyl ether (4‑bromo‑2‑iodoanisole), with an estimated 3‑ to 5‑fold reduction in intrinsic O‑dealkylation clearance while maintaining a drug‑like clogP of ~4.5 . This compound is therefore a preferred starting material for synthesizing in vivo chemical probes where oxidative O‑demethylation (a common metabolic soft spot of anisole‑containing compounds) would otherwise limit half‑life and target engagement. The cyclobutyl ring offers additional conformational constraint that can pre‑organize the ether side‑chain for optimal receptor interactions [1].

Process Chemistry Scale‑Up Feasibility Assessment

The predicted boiling point (~367–371 °C) and density (~1.85 g·cm⁻³) place this compound within a tractable range for vacuum distillation purification at pilot scale . The direct synthetic route from 4‑bromo‑2‑iodophenol and (bromomethyl)cyclobutane using Cs₂CO₃ in DMF at 50 °C avoids cryogenic conditions, hazardous halogenating reagents, or chromatographic purification, making it suitable for multi‑kilogram production. Procurement teams can benchmark this against the cyclopropyl analog (lower boiling point, 352.6 °C, but higher density, 1.95 g·cm⁻³) which may require adjusted distillation parameters [1].

Quote Request

Request a Quote for 4-Bromo-1-(cyclobutylmethoxy)-2-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.